Cas no 1806299-78-4 (2,5-Dichloro-4-phenylpyridine)

2,5-Dichloro-4-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-4-phenylpyridine
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- インチ: 1S/C11H7Cl2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H
- InChIKey: HEHLIOGKOBYDBN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC(=CC=1C1C=CC=CC=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 180
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.1
2,5-Dichloro-4-phenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007155-250mg |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
Alichem | A029007155-500mg |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029007155-1g |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2,5-Dichloro-4-phenylpyridine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2,5-Dichloro-4-phenylpyridineに関する追加情報
Professional Introduction to 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4)
2,5-Dichloro-4-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806299-78-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of chlorine substituents at the 2- and 5-positions, along with a phenyl group at the 4-position, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) positions it as a promising intermediate in synthetic chemistry. The chlorine atoms at the 2- and 5-positions enhance its reactivity, allowing for further functionalization through various chemical transformations such as nucleophilic substitution, cross-coupling reactions, and metal-catalyzed coupling processes. These attributes make it an attractive building block for constructing more complex molecules with tailored pharmacological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The phenylpyridine core is particularly noteworthy due to its presence in several clinically approved drugs that exhibit activities ranging from antiviral to anticancer effects. The introduction of electron-withdrawing groups such as chlorine atoms can modulate the electronic properties of the pyridine ring, influencing both its binding affinity to biological targets and its metabolic stability. This has led to extensive studies aimed at optimizing the structure-activity relationships (SAR) of such derivatives.
One of the most compelling areas of research involving 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are frequently dysregulated in various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The chlorinated phenylpyridine scaffold offers a privileged structure that can interact with the ATP-binding pockets of kinases, thereby inhibiting their activity.
Recent studies have demonstrated that derivatives of 2,5-Dichloro-4-phenylpyridine exhibit inhibitory effects on several kinases, including Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. For instance, modifications to the chlorine substituents or the phenyl ring have been shown to enhance binding affinity and selectivity towards particular kinase targets. These findings highlight the compound's potential as a lead molecule for drug discovery programs targeting inflammatory and immunological disorders.
Another area where 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) has shown promise is in the development of antiviral agents. The ability of pyridine derivatives to interfere with viral replication mechanisms has been explored extensively. The chlorinated phenylpyridine core can be modified to target specific viral enzymes or host factors involved in viral entry or replication. For example, studies have indicated that certain derivatives exhibit inhibitory activity against viruses such as hepatitis C and influenza by disrupting essential viral pathways.
The synthesis of 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) typically involves multi-step organic reactions starting from readily available precursors such as 4-bromopyridine or 4-chloropyridine. Common synthetic routes include halogenation reactions to introduce the chlorine atoms at the desired positions, followed by Suzuki or Buchwald-Hartwig coupling reactions to attach the phenyl group. These synthetic strategies leverage transition metal catalysis to achieve high regioselectivity and yield, ensuring that the final product is obtained in a pure form suitable for further pharmacological evaluation.
In conclusion, 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) represents a versatile and pharmacologically relevant compound with significant potential in drug discovery and development. Its unique structural features make it an excellent scaffold for designing molecules with targeted biological activities. As research continues to uncover new therapeutic applications for pyridine derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
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